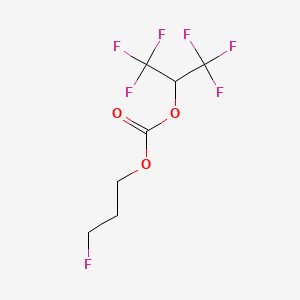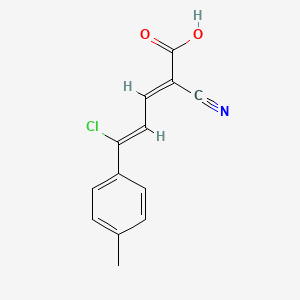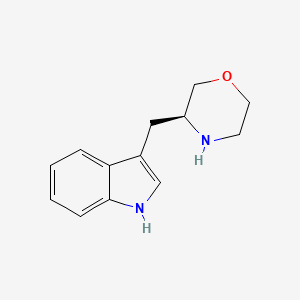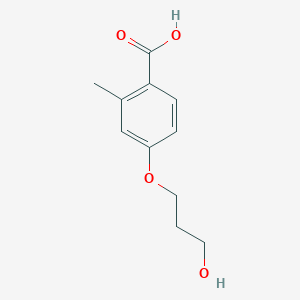![molecular formula C13H22O8 B12079718 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol typically involves several steps:
Starting Material: The synthesis often begins with a protected sugar derivative, such as a benzyl-protected glucose.
Ether Formation: The hydroxyl groups on the sugar are selectively deprotected and reacted with propargyl alcohol in the presence of a base like sodium hydride to form the propargyl ether.
Ethylene Glycol Addition: The propargyl ether is then reacted with ethylene glycol derivatives under basic conditions to introduce the ethoxy groups.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the propargyl ether, to form alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The ether linkages can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study carbohydrate metabolism and glycosylation processes. Its structure mimics natural glycosides, making it useful in enzyme assays and as a substrate for glycosyltransferases.
Medicine
In medicine, derivatives of this compound could be explored for their potential as antiviral or anticancer agents. The presence of multiple hydroxyl groups and ether linkages can enhance its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the production of biodegradable polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol depends on its application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate. Its multiple hydroxyl groups can form hydrogen bonds with active site residues, influencing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-β-D-glucopyranoside: A simpler glycoside with a single methyl group.
Ethyl-β-D-glucopyranoside: Similar structure but with an ethyl group instead of the propargyl ether.
Propyl-β-D-glucopyranoside: Contains a propyl group, making it less reactive than the propargyl derivative.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol lies in its propargyl ether and multiple ethoxy groups. These features provide additional sites for chemical modification and potential biological activity, distinguishing it from simpler glycosides.
This detailed overview covers the essential aspects of the compound, from its synthesis to its applications and unique properties
Eigenschaften
Molekularformel |
C13H22O8 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2 |
InChI-Schlüssel |
VCAWUMOFEKQAES-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)







